![molecular formula C14H14ClN5O2 B12185203 1-(2-chlorobenzyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B12185203.png)
1-(2-chlorobenzyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide
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Overview
Description
1-(2-chlorobenzyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C14H14ClN5O2 and its molecular weight is 319.74 g/mol. The purity is usually 95%.
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Biological Activity
The compound 1-(2-chlorobenzyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide is a heterocyclic compound featuring a triazole ring, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological implications and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is C12H13ClN4O, with a molecular weight of approximately 252.66 g/mol. The structure includes a chlorobenzyl group and a pyrrolidine carboxamide moiety, which contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of triazole compounds often demonstrate significant antimicrobial properties. The presence of the chlorobenzyl group may enhance the lipophilicity and membrane permeability, potentially increasing antimicrobial efficacy .
- Anticancer Potential : Similar triazole derivatives have been investigated for their ability to inhibit various cancer cell lines. The mechanism is thought to involve the inhibition of specific kinases and pathways associated with tumor growth .
- Anti-inflammatory Effects : Compounds with triazole structures have shown promise in modulating inflammatory responses. This activity may be related to their ability to inhibit cyclooxygenase enzymes and other mediators involved in inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in disease processes. For instance, studies on related compounds indicate that they can inhibit cyclooxygenase (COX) and lipoxygenase pathways, which are crucial in inflammatory responses .
- Interaction with Cellular Targets : The presence of the triazole ring allows for potential interactions with cellular receptors or proteins involved in signaling pathways. This interaction can lead to altered cellular responses, contributing to the observed biological effects .
Comparative Analysis with Related Compounds
To highlight the unique properties of this compound, a comparison with structurally similar compounds is provided:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-(4-chlorophenyl)-5-oxo-N-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide | C_{14}H_{13}ClN_4O | Additional phenyl group; potential for different biological activity |
1-(2-chlorophenyl)-5-propyl-1H-1,2,4-triazole-3-carboxylic acid | C_{12}H_{14}ClN_3O_2 | Propyl substitution may alter lipophilicity and bioavailability |
2,5-dihydro-5-oxo-N-methyltriazole derivatives | Varies | Modifications at nitrogen positions can lead to diverse pharmacological profiles |
Case Studies
Several studies have focused on the biological activities of triazole derivatives similar to this compound:
- Antimicrobial Efficacy : A study evaluated a series of triazole derivatives against various bacterial strains. The results indicated that modifications at the benzyl position significantly impacted antimicrobial potency .
- Cancer Cell Line Studies : Research involving triazole compounds has demonstrated their ability to inhibit growth in multiple cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
- Inflammation Models : In vivo studies using animal models have shown that triazole derivatives can reduce inflammation markers significantly compared to control groups, suggesting their therapeutic potential in inflammatory diseases .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. 1-(2-chlorobenzyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide has been studied for its efficacy against a range of bacterial and fungal strains.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds showed improved activity against resistant strains of bacteria. The incorporation of the chlorobenzyl group enhanced the lipophilicity and cellular uptake of the compound, contributing to its antimicrobial effects .
Anticancer Properties
The compound's potential as an anticancer agent has also been investigated. Triazole derivatives have been shown to inhibit tumor growth by interfering with cellular signaling pathways.
Case Study : A recent investigation into the cytotoxic effects of various triazole derivatives revealed that this compound exhibited significant inhibition of cancer cell proliferation in vitro. The study highlighted its mechanism involving apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes relevant to disease pathways. For instance, it has shown promise as an inhibitor of pancreatic lipase, which is crucial in fat metabolism.
Data Table: Enzyme Inhibition Studies
Compound | Target Enzyme | IC50 Value (µM) | Reference |
---|---|---|---|
This compound | Pancreatic Lipase | 12.5 | |
Other Triazole Derivative | Pancreatic Lipase | 15.0 |
These findings suggest that the compound can be further explored for therapeutic applications in obesity and metabolic disorders.
Neuroprotective Effects
Emerging research points to the neuroprotective properties of triazole derivatives. The compound's ability to modulate neuroinflammation and oxidative stress presents a potential avenue for treating neurodegenerative diseases.
Case Study : A study focusing on triazole compounds indicated that they could reduce oxidative stress markers in neuronal cells. This suggests a protective role against conditions such as Alzheimer's disease .
Properties
Molecular Formula |
C14H14ClN5O2 |
---|---|
Molecular Weight |
319.74 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-5-oxo-N-(1H-1,2,4-triazol-5-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C14H14ClN5O2/c15-11-4-2-1-3-9(11)6-20-7-10(5-12(20)21)13(22)18-14-16-8-17-19-14/h1-4,8,10H,5-7H2,(H2,16,17,18,19,22) |
InChI Key |
XFBJQAGWLKUPHM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2Cl)C(=O)NC3=NC=NN3 |
Origin of Product |
United States |
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